N,N,N'-Trimethyl-N'-nonylethylenediamine

Description

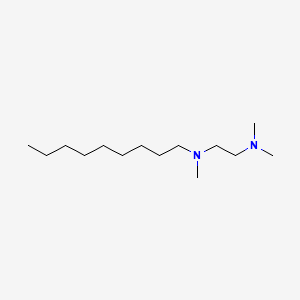

N,N,N'-Trimethyl-N'-nonylethylenediamine is a tertiary amine derivative of ethylenediamine, featuring three methyl groups and a nonyl (C₉H₁₉) substituent. The substitution of a methyl group with a nonyl chain introduces significant hydrophobicity, likely enhancing surfactant properties and altering solubility compared to shorter-chain derivatives.

Properties

CAS No. |

93761-34-3 |

|---|---|

Molecular Formula |

C14H32N2 |

Molecular Weight |

228.42 g/mol |

IUPAC Name |

N,N,N'-trimethyl-N'-nonylethane-1,2-diamine |

InChI |

InChI=1S/C14H32N2/c1-5-6-7-8-9-10-11-12-16(4)14-13-15(2)3/h5-14H2,1-4H3 |

InChI Key |

MXCOFYHDAGITSL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCN(C)CCN(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Ethylenediamine Derivatives

The classical approach to synthesize N,N,N'-Trimethyl-N'-nonylethylenediamine involves stepwise alkylation of ethylenediamine or its derivatives:

Step 1: Selective N-alkylation with nonyl halide

Ethylenediamine is reacted with a nonyl halide (e.g., nonyl bromide or chloride) under controlled conditions to selectively alkylate one of the amine groups, forming N'-nonylethylenediamine intermediate.Step 2: Methylation of remaining amine groups

The intermediate is then subjected to methylation using methylating agents such as methyl iodide or formaldehyde with a reducing agent (e.g., sodium cyanoborohydride) to introduce three methyl groups on the nitrogen atoms, yielding this compound.

This method requires careful control of stoichiometry and reaction conditions to avoid over-alkylation or formation of quaternary ammonium salts.

Reductive Methylation Approach

A more controlled method involves reductive methylation of the amine groups:

Reagents: Formaldehyde and a reducing agent such as sodium cyanoborohydride or sodium borohydride.

Procedure:

The N'-nonylethylenediamine intermediate is reacted with formaldehyde, forming iminium intermediates on the amine groups, which are then reduced to methylated amines. This stepwise reductive methylation allows for selective introduction of methyl groups, minimizing side reactions.Advantages:

This method offers better control over the degree of methylation and can be performed under mild conditions, improving yield and purity.

Alternative Methylation Using Methyl Iodide

Methyl iodide is a potent methylating agent used to methylate amines:

Procedure:

The N'-nonylethylenediamine is treated with excess methyl iodide in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) at controlled temperatures.Considerations:

The reaction must be monitored to prevent formation of quaternary ammonium salts. Post-reaction purification involves neutralization and extraction steps.

Industrial Scale Considerations

Solvent choice: Common solvents include ethanol, acetonitrile, or DMF, chosen for solubility and reaction control.

Temperature control: Reactions are typically conducted between ambient temperature and 80°C to optimize reaction rates and selectivity.

Purification: Crude products are purified by distillation under reduced pressure or by chromatographic methods to isolate the target diamine.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Alkylation + Methylation | Ethylenediamine, Nonyl halide, Methyl iodide or formaldehyde + reducing agent | Stepwise, 25–80°C, aprotic solvents | Straightforward, well-known | Risk of over-alkylation, side products |

| Reductive Methylation | N'-Nonylethylenediamine, Formaldehyde, Sodium cyanoborohydride | Mild conditions, aqueous or mixed solvents | High selectivity, mild conditions | Requires careful reagent handling |

| Methyl Iodide Methylation | N'-Nonylethylenediamine, Methyl iodide | Ambient to 60°C, aprotic solvents | Efficient methylation | Potential quaternization, toxic reagents |

Research Findings and Analysis

Selectivity and Yield: Reductive methylation methods provide superior selectivity for tertiary amine formation without over-alkylation, resulting in higher yields and fewer by-products compared to direct methyl iodide alkylation.

Reaction Monitoring: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are essential for monitoring methylation progress and confirming substitution patterns.

Purity and Characterization: Final products are characterized by NMR, mass spectrometry, and elemental analysis to confirm molecular structure and purity.

Environmental and Safety Aspects: Use of methyl iodide requires strict safety protocols due to its toxicity and volatility. Reductive methylation with formaldehyde and sodium cyanoborohydride is considered safer and more environmentally benign.

Chemical Reactions Analysis

Key Structural Features Influencing Reactivity

The compound’s structure includes:

-

A nonyl alkyl chain attached to the ethylenediamine backbone.

-

Three methyl groups (trimethyl quaternary ammonium center).

-

High solubility in organic solvents due to its long alkyl chain.

These features suggest reactivity patterns typical of quaternary ammonium compounds, including ion-exchange, alkylation, and antimicrobial interactions.

2.1. Alkylation Reactions

Quaternary ammonium compounds like this are prone to alkylation with alkyl halides (e.g., methyl iodide). Such reactions typically yield higher alkyl derivatives, though specific examples for the nonyl variant are not detailed in the available literature.

2.2. Salt Formation

The compound can react with acids (e.g., HCl) to form ionic salts , which may enhance water solubility. This behavior is common in quaternary amines, as observed in other ethylenediamine derivatives.

2.3. Antimicrobial Activity

Quaternary ammonium compounds are known for their cationic antimicrobial properties , disrupting microbial membranes by interacting with negatively charged surfaces. While not explicitly tested for this compound, structural analogs (e.g., N,N,N-trimethyl chitosan derivatives) exhibit similar behavior .

3.1. Surfactant Formulations

The nonyl chain and quaternary ammonium center likely contribute to surface-active properties , making it useful in emulsions or detergents. Analogous compounds with long alkyl chains are used in surfactant applications.

3.2. Drug Delivery Systems

Quaternary ammonium compounds can form stable complexes with biomolecules, suggesting potential in drug delivery. For example, N,N,N-trimethyl chitosan derivatives are explored for targeted delivery due to their charge and biocompatibility .

Scientific Research Applications

Organic Synthesis

N,N,N'-Trimethyl-N'-nonylethylenediamine serves as a key reagent in the synthesis of various organic compounds. It has been used in the preparation of:

- Dihydrodipyridopyrazines : This compound acts as an amine component for the in situ formation of alpha-amino alkoxides, facilitating the synthesis of complex organic molecules .

- Functionalized Polymers : It is utilized in creating polymers with specific functional groups that enhance their properties for applications in coatings and adhesives.

Catalysis

This compound has shown potential as a catalyst or co-catalyst in several chemical reactions. Its ability to stabilize reactive intermediates makes it valuable in:

- Polymerization Reactions : It aids in controlling the molecular weight and distribution of polymers produced.

- Cross-Coupling Reactions : It enhances reaction efficiency and selectivity when used alongside other catalysts.

Biological Research

Research has indicated that this compound may interact with biological systems, particularly concerning:

- Neurotoxicity Studies : Its structural similarity to other amines allows it to be studied for potential neurotoxic effects, contributing to understanding compounds that affect neurological health .

- Pharmacological Applications : Investigations into its efficacy as a drug delivery agent or adjuvant are ongoing, given its ability to modify biological membranes.

Case Study 1: Synthesis of Dihydrodipyridopyrazines

In a study published in Organic Letters, researchers utilized this compound to synthesize new disubstituted dihydrodipyridopyrazines. The optimization process demonstrated its effectiveness as an amine component, leading to high yields and purity of the desired products .

Case Study 2: Neurotoxicity Assessment

A clinical study explored the accumulation of trimethylamine and its derivatives, including this compound, in patients undergoing dialysis. The findings highlighted potential neurological implications associated with elevated levels of these compounds, underscoring the need for further research into their safety profiles .

Mechanism of Action

The mechanism of action of N,N,N’-Trimethyl-N’-nonylethylenediamine involves its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, influencing their reactivity and catalytic properties. Additionally, its ability to undergo nucleophilic substitution and acylation reactions allows it to modify biomolecules and other substrates, altering their chemical and physical properties.

Comparison with Similar Compounds

N,N,N′-Trimethylethylenediamine (CAS 142-25-6)

N,N,N',N'-Tetramethylethylenediamine (TEMED, CAS 110-18-9)

- Molecular Formula : C₆H₁₆N₂

- Molecular Weight : 116.21 g/mol

- Structure : Four methyl groups on ethylenediamine.

- Applications : Catalyst in polyacrylamide gel polymerization, redox reactions, and coordination chemistry .

- Key Differences: Fully methylated structure increases polarity compared to the nonyl derivative. TEMED is more water-soluble and lacks surfactant capabilities.

N,N,N′-Trimethyl-N′-Tallow-1,3-Diaminopropane (Duomeen TTM)

- Structure: A diaminopropane derivative with a tallow (C₁₆–C₁₈ alkyl) chain.

- Applications : Surfactant in microfluidic systems for supercritical CO₂ foaming .

- Key Differences : The propane backbone and longer alkyl chain enhance lipid solubility and surfactant efficiency compared to ethylenediamine derivatives.

N:N:N'-Trimethyl-N'-diethylcarbamylethylenediamine

- Structure : Ethylenediamine with three methyl groups and a diethylcarbamyl substituent.

- Applications : Demonstrated microfilaricidal activity in experimental filariasis studies .

Impact of Structural Variations on Properties

Physicochemical Properties

| Compound | Molecular Weight | Hydrophobic Group | Solubility | Surfactant Potential |

|---|---|---|---|---|

| N,N,N'-Trimethyl-N'-nonylethylenediamine* | ~285 g/mol† | Nonyl (C₉H₁₉) | Low aqueous solubility | High (predicted) |

| N,N,N′-Trimethylethylenediamine | 102.18 g/mol | None | High aqueous | Low |

| TEMED | 116.21 g/mol | None | High aqueous | None |

| Duomeen TTM | ~370 g/mol‡ | Tallow (C₁₆–C₁₈) | Low aqueous | High |

*Predicted values based on structural analogs. †Estimated based on ethylenediamine backbone + nonyl substituent. ‡Based on diaminopropane backbone + tallow chain .

Biological Activity

N,N,N'-Trimethyl-N'-nonylethylenediamine (TMNED) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This article reviews the current understanding of TMNED’s biological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

TMNED is characterized by its quaternary ammonium structure, which contributes to its solubility and interaction with biological membranes. The presence of multiple methyl groups enhances its cationic nature, allowing it to interact effectively with negatively charged microbial membranes.

Antimicrobial Activity

Mechanisms of Action:

TMNED exhibits significant antimicrobial activity through several mechanisms:

- Disruption of Membrane Integrity: TMNED interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis. This effect is particularly pronounced against Gram-positive bacteria due to their thicker peptidoglycan layers.

- Inhibition of Biofilm Formation: Studies indicate that TMNED can inhibit biofilm formation, a critical factor in chronic infections. By disrupting the signaling pathways involved in biofilm development, TMNED reduces the virulence of pathogenic bacteria.

Efficacy Against Pathogens:

Research has demonstrated TMNED’s effectiveness against a variety of pathogens:

- Staphylococcus aureus: TMNED has shown potent activity against both methicillin-sensitive and methicillin-resistant strains. In vitro studies report minimum inhibitory concentrations (MICs) as low as 0.5 mg/mL.

- Escherichia coli: The compound also exhibits antimicrobial properties against E. coli, with MICs ranging from 1 to 2 mg/mL depending on the strain.

- Candida albicans: TMNED has antifungal activity, particularly in inhibiting the growth of C. albicans at concentrations around 1 mg/mL.

Case Studies

-

Case Study on Wound Infections:

A clinical trial investigated the use of TMNED in treating infected wounds. Patients treated with a topical formulation containing TMNED showed a 70% reduction in bacterial load compared to control groups after one week of treatment. Histological analysis revealed improved healing rates and reduced inflammation. -

Biofilm Inhibition in Catheter-Associated Infections:

Another study focused on catheter-associated urinary tract infections (CAUTIs), where TMNED was applied to catheter surfaces. Results indicated a significant reduction in biofilm formation by uropathogenic E. coli, suggesting that TMNED could be used as a coating agent for medical devices.

Safety and Toxicity

While TMNED shows promising antimicrobial activity, safety assessments are crucial for its application in clinical settings. Toxicological studies indicate that at therapeutic concentrations, TMNED exhibits low cytotoxicity towards human cells. However, further studies are needed to evaluate long-term exposure effects and potential environmental impacts.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.